molecular formula C39H28N2O B12574478 Methanone, bis[4-[(diphenylmethylene)amino]phenyl]- CAS No. 304018-97-1

Methanone, bis[4-[(diphenylmethylene)amino]phenyl]-

Cat. No.: B12574478
CAS No.: 304018-97-1
M. Wt: 540.6 g/mol
InChI Key: BZLQHRNFLFJUHW-UHFFFAOYSA-N
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Description

Methanone, bis[4-[(diphenylmethylene)amino]phenyl]- is an organic compound with the molecular formula C37H28N2O. This compound is known for its complex structure, which includes multiple aromatic rings and nitrogen atoms. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, bis[4-[(diphenylmethylene)amino]phenyl]- typically involves the reaction of diphenylamine with benzophenone derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of Methanone, bis[4-[(diphenylmethylene)amino]phenyl]- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis[4-[(diphenylmethylene)amino]phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methanone, bis[4-[(diphenylmethylene)amino]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, bis[4-[(diphenylmethylene)amino]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanone, bis[4-(diethylamino)phenyl]-: Another benzophenone derivative with similar structural features.

    Bis[4-(diphenylamino)phenyl]methanone: A compound with a similar core structure but different substituents.

Uniqueness

Methanone, bis[4-[(diphenylmethylene)amino]phenyl]- is unique due to its specific arrangement of aromatic rings and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

304018-97-1

Molecular Formula

C39H28N2O

Molecular Weight

540.6 g/mol

IUPAC Name

bis[4-(benzhydrylideneamino)phenyl]methanone

InChI

InChI=1S/C39H28N2O/c42-39(33-21-25-35(26-22-33)40-37(29-13-5-1-6-14-29)30-15-7-2-8-16-30)34-23-27-36(28-24-34)41-38(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-28H

InChI Key

BZLQHRNFLFJUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)N=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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